4-Propylbenzenesulfonyl fluoride
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Overview
Description
4-Propylbenzenesulfonyl fluoride is a chemical compound with the empirical formula C9H11FO2S . It is used in click chemistry reactions, where the sulfonyl fluoride motif serves as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .
Synthesis Analysis
The synthesis of sulfonyl fluorides, such as this compound, has been a topic of interest in recent research . A one-pot Pd-catalyzed reaction of aryl iodides with DABSO and Selectfluor provides aryl sulfonyl fluorides in good yields . Additionally, sulfonyl fluorides can be converted to aryl sulfonamides and sulfonic esters using Cs2CO3 under mild conditions .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its linear formula: C9H11FO2S . The presence of fluorine in the molecule contributes to its unique properties .
Chemical Reactions Analysis
This compound is involved in click chemistry reactions . A recent study highlighted the use of fluorosulfonyl radicals for the synthesis of diverse functionalized sulfonyl fluorides .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.183 at 25 °C . The presence of fluorine in the molecule contributes to its unique properties .
Scientific Research Applications
1. Activation of Hydroxyl Groups in Polymeric Carriers
4-Fluorobenzenesulfonyl chloride, similar in function to 4-Propylbenzenesulfonyl fluoride, has been identified as an excellent agent for activating hydroxyl groups in a variety of solid supports. This activation allows for the covalent attachment of biologicals like enzymes, antibodies, and other proteins, retaining their biological function, which has potential therapeutic applications in bioselective separation processes (Chang, Gee, Smith, & Lake, 1992).
2. Radiopharmaceutical Development
Sulfonyl fluorides, including derivatives of this compound, offer a promising route for developing 18F-labelled biomarkers for PET chemistry. These compounds can be prepared under aqueous conditions, opening up new avenues for radiopharmaceutical development, especially in complex biological pharmacophores (Inkster et al., 2012).
3. Inhibition of Carbonic Anhydrases in Mycobacterium Tuberculosis
Fluorine-containing triazinyl sulfonamide derivatives, related to this compound, have been investigated as inhibitors of β-class carbonic anhydrases in Mycobacterium tuberculosis. These compounds show potential as antimycobacterial agents, providing a new approach to combat drug-resistant strains of the bacterium (Ceruso, Vullo, Scozzafava, & Supuran, 2014).
4. Fluoride Ion Sensing and Recognition
Research has highlighted the importance of fluoride ion recognition due to its dual nature of being both beneficial and potentially harmful. Techniques involving the use of sulfonyl fluoride derivatives, similar to this compound, have been developed to address this challenge, particularly in protic solvents and water environments (Cametti & Rissanen, 2009).
5. Synthesis of Acyl Fluorides
Sulfonyl fluoride groups, akin to this compound, facilitate the synthesis of acyl fluorides from aldehydes. This process uses a photocatalyst and a fluorinating agent, demonstrating a convenient method for converting aldehydes into acylating agents (Meanwell, Lehmann, Eichenberger, Martin, & Britton, 2018).
Mechanism of Action
Target of Action
The primary target of 4-Propylbenzenesulfonyl fluoride is proteins or nucleic acids . The compound acts as a connector for the assembly of -SO2- linked small molecules with these targets .
Mode of Action
This compound interacts with its targets (proteins or nucleic acids) through a process known as click chemistry . This approach through sulfates is a complimentary method to using amides and phosphate groups as linkers .
Biochemical Pathways
The compound’s ability to link small molecules with proteins or nucleic acids suggests it may influence a variety of biochemical processes depending on the specific molecules it interacts with .
Pharmacokinetics
The compound’s use in click chemistry suggests it may have unique adme (absorption, distribution, metabolism, and excretion) properties that enable it to effectively interact with its targets .
Result of Action
The result of this compound’s action is the formation of -SO2- linked small molecules with proteins or nucleic acids . This can facilitate the assembly of complex molecular structures, potentially influencing a variety of cellular processes .
Action Environment
Like all chemical reactions, factors such as temperature, ph, and the presence of other molecules could potentially influence its action .
Safety and Hazards
4-Propylbenzenesulfonyl fluoride is classified as a skin corrosive substance (Skin Corr. 1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding contact with skin and eyes, and seeking immediate medical attention in case of inhalation or ingestion .
Future Directions
The use of fluorinated compounds, including 4-Propylbenzenesulfonyl fluoride, in various fields such as organic synthesis, chemical biology, drug discovery, and materials science is expected to continue . The development of new synthesis methods and the exploration of novel applications are areas of ongoing research .
Properties
IUPAC Name |
4-propylbenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h4-7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUANWRLXHIFDCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368659-23-7 |
Source
|
Record name | 1368659-23-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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